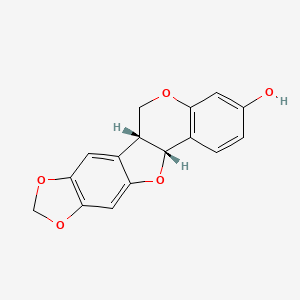

(-)-Maackiain

Vue d'ensemble

Description

Le maackiaine est un analogue de flavonoïde naturel isolé du médicament à base de plantes traditionnelles Sophora flavescens . Il présente une gamme d'activités biologiques, notamment des effets neuroprotecteurs, anti-allergiques, anti-inflammatoires et pro-apoptotiques . Le composé a une formule moléculaire de C16H12O5 et un poids moléculaire de 284,26 g/mol .

Méthodes De Préparation

Le maackiaine peut être extrait de Sophora flavescens en utilisant diverses techniques chromatographiques . Les voies de synthèse du maackiaine impliquent l'utilisation de la chromatographie sur colonne de résine macroporeuse (MRCC) pour la purification préparative des flavonoïdes totaux de Sophora tonkinensis . Les méthodes de production industrielle impliquent généralement des processus d'extraction et de purification à grande échelle pour isoler le maackiaine des sources végétales.

Analyse Des Réactions Chimiques

Le maackiaine subit plusieurs types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution . Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation du maackiaine peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut donner des formes réduites du composé .

Applications de la recherche scientifique

Médecine: Le maackiaine présente des effets neuroprotecteurs dans les modèles de la maladie de Parkinson en modulant la voie PINK1/Parkin.

Industrie: Le maackiaine est utilisé dans le développement de produits naturels anti-inflammatoires et anti-allergiques.

Mécanisme d'action

Le maackiaine exerce ses effets par le biais de diverses cibles moléculaires et voies. Dans le cancer du col de l'utérus, il inhibe la voie de la cible mammalienne de la rapamycine, induisant ainsi l'autophagie dans les cellules cancéreuses . Cette régulation repose sur l'activation de la protéine kinase activée par l'AMP, et l'inhibition de cette kinase inverse l'activité anticancéreuse du maackiaine . Dans les modèles d'obésité, le maackiaine limite l'accumulation lipidique en régulant à la hausse les régulateurs métaboliques clés tels que le récepteur nucléaire de l'hormone 49 et la protéine kinase activée par l'AMP .

Applications De Recherche Scientifique

Parkinson's Disease

Research indicates that (-)-Maackiain exhibits significant neuroprotective effects in models of Parkinson's disease. In studies utilizing Caenorhabditis elegans and SH-SY5Y cell lines, this compound treatment resulted in:

- Reduction of Dopaminergic Neuron Degeneration : The compound diminished neuron loss induced by 6-hydroxydopamine exposure, a common model for Parkinson's disease .

- Enhanced Lifespan : Treated organisms showed an increased lifespan compared to untreated controls .

- Decreased α-Synuclein Accumulation : The treatment reduced the accumulation of this protein, which is implicated in neurodegeneration .

Alzheimer's Disease

In the context of Alzheimer's disease, this compound has demonstrated protective effects against amyloid-beta-induced cellular injury:

- Oxidative Stress Mitigation : It promoted the activation of Nrf2 through the PKC signaling pathway, effectively reducing oxidative stress in PC12 cells exposed to amyloid-beta .

- Cell Viability Improvement : The compound decreased apoptosis and improved mitochondrial membrane potential in these cells .

Anti-inflammatory Properties

This compound has shown promise as an anti-inflammatory agent:

- Kidney Protection in Diabetes : In studies involving type 2 diabetic rats, this compound provided significant protection against diabetes-induced renal dysfunctions by modulating oxidative stress and inflammation .

- Mechanisms of Action : The compound exhibited anti-apoptotic effects and improved metabolic profiles by inhibiting pro-inflammatory cytokines and enhancing antioxidant defenses .

Antitumor Activity

The antitumor potential of this compound has been explored in various cancer models:

- Inhibition of Tumor Growth : Studies have indicated that this compound can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .

- Mechanistic Insights : The compound's ability to modulate signaling pathways associated with tumor growth and survival highlights its potential as a therapeutic agent in oncology.

Antiallergic Effects

Recent findings suggest that this compound may also serve as an effective antiallergic compound:

- Alleviation of Allergic Symptoms : In TDI-sensitized rat models, this compound reduced nasal symptoms by inhibiting histamine H1 receptor gene expression and IL-4 gene upregulation .

- Mechanism of Action : The suppression of PKC δ activation was identified as a critical mechanism underlying its antiallergic effects .

Summary Table of Applications

Mécanisme D'action

Maackiain exerts its effects through various molecular targets and pathways. In cervical cancer, it inhibits the mammalian target of rapamycin pathway, thereby inducing autophagy in cancer cells . This regulation relies on the activation of AMP-activated protein kinase, and inhibition of this kinase reverses Maackiain’s anti-cancer activity . In obesity models, Maackiain limits lipid accumulation by upregulating key metabolic regulators such as nuclear hormone receptor 49 and AMP-activated protein kinase .

Comparaison Avec Des Composés Similaires

Le maackiaine est unique parmi les flavonoïdes en raison de ses activités biologiques et de ses cibles moléculaires spécifiques. Des composés similaires comprennent d'autres flavonoïdes comme la génistéine, la daïdzéine et la biochanine A, qui présentent également des propriétés anti-inflammatoires et anticancéreuses . La capacité du maackiaine à moduler des voies spécifiques telles que la voie protéine kinase activée par l'AMP/cible mammalienne de la rapamycine/autophagie et la voie PINK1/Parkin le distingue de ces autres composés .

Activité Biologique

(-)-Maackiain, a natural compound derived from Sophora flavescens, has garnered attention for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article presents a detailed overview of the biological activity of this compound, supported by various research findings, case studies, and data tables.

1. Overview of this compound

This compound is classified as a pterocarpan, a type of polyphenolic compound. Its potential therapeutic applications are linked to its ability to modulate various biological pathways, making it a candidate for treating conditions such as osteoporosis, obesity, and neurodegenerative diseases.

2.1 Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that it inhibits receptor activator of nuclear factor-κB ligand (RANKL)-stimulated osteoclastogenesis by downregulating the expression of osteoclast-specific genes and proteins. This effect is mediated through the inhibition of NF-κB and calcium signaling pathways, suggesting its potential in treating osteoclast-related disorders such as osteoporosis .

Table 1: Inhibitory Effects of this compound on Osteoclastogenesis

| Parameter | Control | This compound Treatment |

|---|---|---|

| Osteoclast Formation (cells/μg) | 100 | 40 |

| Hydroxyapatite Resorption (%) | 100 | 30 |

| NFATc1 Activity (relative units) | 1.0 | 0.3 |

2.2 Neuroprotective Properties

This compound has shown promise in neuroprotection, particularly in models of Parkinson's disease. In studies using Caenorhabditis elegans and SH-SY5Y cell lines, this compound treatment reduced dopaminergic neuron degeneration caused by toxic agents like 6-hydroxydopamine. The mechanism involves modulation of the PINK1/Parkin pathway, enhancing mitochondrial function and reducing oxidative stress .

Case Study: Neuroprotection in C. elegans

- Model: C. elegans exposed to 6-hydroxydopamine

- Outcome: Reduced neuron degeneration and improved lifespan

- Mechanism: Upregulation of PINK1 and Parkin expression

2.3 Anti-Obesogenic Effects

Recent studies have indicated that this compound may mimic caloric restriction by upregulating genes involved in lipid metabolism in C. elegans. It reduces lipid accumulation and enhances locomotor activity, suggesting its potential role in obesity management .

Table 2: Effects of this compound on Lipid Accumulation

| Treatment | Lipid Accumulation (fluorescence intensity) | Locomotor Activity (bending movements/30s) |

|---|---|---|

| Control | 100 | 50 |

| This compound (100 μM) | 40 | 80 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inflammasome Activation: It promotes IL-1β production via activation of the inflammasome/caspase-1 pathway, indicating its potential as an immunostimulatory agent .

- Adipogenesis Inhibition: Studies suggest that this compound inhibits adipogenesis through downregulation of PPARγ and C/EBPα signaling pathways .

- Oxidative Stress Reduction: By modulating mitochondrial function, this compound reduces reactive oxygen species levels, contributing to its neuroprotective effects.

4. Conclusion

This compound is a compound with significant biological activity across various domains including anti-inflammatory, neuroprotective, and anti-obesogenic effects. Its ability to modulate critical biological pathways suggests potential therapeutic applications in treating metabolic disorders and neurodegenerative diseases. Further research is warranted to explore its efficacy in clinical settings and elucidate additional mechanisms of action.

Propriétés

IUPAC Name |

5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,11,16-17H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKSJTUUSUGIDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (-)-Maackiain | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2035-15-6 | |

| Record name | (-)-Maackiain | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179 - 181 °C | |

| Record name | (-)-Maackiain | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.